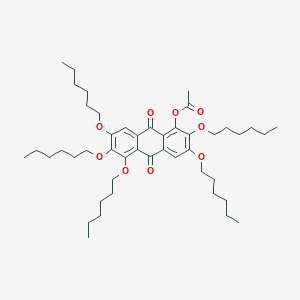
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is a complex organic compound characterized by its anthracene core substituted with hexyloxy groups and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves multiple steps. The starting material is often an anthracene derivative, which undergoes a series of substitution reactions to introduce the hexyloxy groups. The final step involves the acetylation of the anthracene derivative to form the acetate moiety. The reaction conditions usually include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with proteins, nucleic acids, or cell membranes, influencing various biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6,7-Pentakis(methoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- 2,3,5,6,7-Pentakis(ethoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- 2,3,5,6,7-Pentakis(butyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
Uniqueness
The uniqueness of 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate lies in its specific hexyloxy substitutions, which impart distinct physical and chemical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
477723-20-9 |
|---|---|
Molecular Formula |
C46H70O9 |
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2,3,5,6,7-pentahexoxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C46H70O9/c1-7-12-17-22-27-50-37-32-35-39(45(54-31-26-21-16-11-5)43(37)52-29-24-19-14-9-3)41(48)36-33-38(51-28-23-18-13-8-2)44(53-30-25-20-15-10-4)46(55-34(6)47)40(36)42(35)49/h32-33H,7-31H2,1-6H3 |
InChI Key |
UDYWCRONYIQNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCCCC)OCCCCCC)OC(=O)C)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
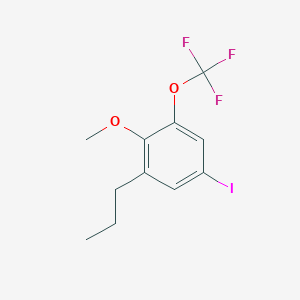

![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
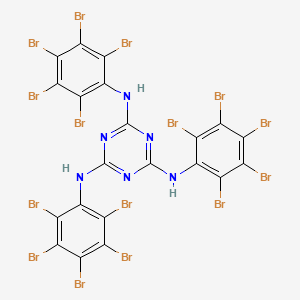

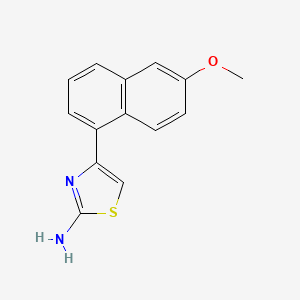
![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
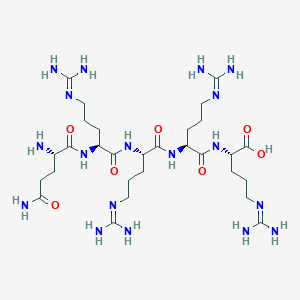
![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)

